Isodesmosine can be synthesized using a biomimetic approach that mimics its natural formation in elastin. This method, known as lanthanide-promoted Chichibabin pyridine synthesis, utilizes corresponding aldehyde and amine hydrochloride as starting materials []. The reaction proceeds through a series of condensation and aromatization steps, leading to the formation of the characteristic pyridinium ring of isodesmosine.
An alternative method for synthesizing isodesmosine involves stepwise and regioselective palladium-catalyzed cross-coupling reactions []. This strategy allows for the efficient introduction of amino acid segments onto the pyridine ring, leading to the formation of the target molecule. The key reactions involved are Negishi and Sonogashira cross-coupling, providing high regioselectivity and enabling the synthesis of various isodesmosine analogs.
For mechanistic studies, protected 13C-labeled isodesmosine can be prepared using a similar Chichibabin pyridine synthesis approach []. By incorporating different amounts of 13C-labeled and non-labeled aldehydes and protected lysine hydrochlorides, four types of protected 13C-labeled isodesmosines can be obtained. Comparing the peak intensities of 13C nuclear magnetic resonance (NMR) spectra of these labeled isodesmosines provides insights into the mechanism of cross-linker formation in elastin.
While specific chemical reactions involving isodesmosine are less extensively studied compared to its synthesis, one notable chemical reaction is its degradation upon acid hydrolysis. This process liberates isodesmosine from its peptide-bound form in biological samples like urine and sputum [, ]. Additionally, isodesmosine is susceptible to degradation by strong bases, as evidenced by its extraction from tissues using hot NaOH solution [, , ].
The primary mechanism of action of isodesmosine lies in its role as a cross-linking amino acid in elastin [, ]. It forms covalent bonds between polypeptide chains, contributing significantly to the elastic properties of elastin-containing tissues. This cross-linking is crucial for the resilience and recoil of tissues like lungs, skin, and blood vessels, enabling them to withstand repeated stretching and recoiling without damage.
Isodesmosine's primary application lies in its role as a biomarker for elastin degradation in various diseases [, , , , , , ]. Elevated levels of isodesmosine in biological fluids like plasma, urine, and sputum are indicative of increased elastin breakdown, suggesting a potential for monitoring disease progression and treatment efficacy.
In COPD, where elastin degradation in the lungs is a hallmark, isodesmosine serves as a potential biomarker for diagnosis and prognosis [, , , , , ]. Studies have shown correlations between urinary and plasma isodesmosine levels and disease severity, suggesting its potential for assessing lung damage and predicting disease progression [, , , ].
Isodesmosine levels in urine, plasma, and sputum can be used to assess elastin turnover in both healthy individuals and those with diseases affecting elastin metabolism [, ]. Because desmosine and isodesmosine are not absorbed through the gastrointestinal tract, their presence in urine reflects elastin degradation within the body [].
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: